molecular formula C19H24N4O3S B11371594 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide

Cat. No.: B11371594
M. Wt: 388.5 g/mol
InChI Key: GTTDPAKYDVSPRZ-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, a thiadiazole ring, and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a suitable reagent.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Construction of the Thiadiazole Ring: This can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or ester.

    Coupling of the Dimethylbutanamide Moiety: The final step involves coupling the thiadiazole intermediate with a dimethylbutanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving thiadiazole-containing compounds.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiadiazole ring could participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide
  • **N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpentanamide

Uniqueness

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide

InChI

InChI=1S/C19H24N4O3S/c1-5-19(2,3)17(25)20-18-22-21-16(27-18)12-10-15(24)23(11-12)13-6-8-14(26-4)9-7-13/h6-9,12H,5,10-11H2,1-4H3,(H,20,22,25)

InChI Key

GTTDPAKYDVSPRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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